molecular formula C22H17N3O3 B11645628 5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11645628
M. Wt: 371.4 g/mol
InChI Key: MIUNKDIHQWOHBH-UHFFFAOYSA-N
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Description

5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core substituted with a nitrophenyl group and a phenol group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps. One common method is the condensation of 4-nitrobenzaldehyde with o-phenylenediamine to form the benzodiazepine core. This intermediate is then subjected to further reactions to introduce the methyl and phenol groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and reduce production times. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride are typical reducing agents.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, which is beneficial in treating anxiety and seizure disorders. The nitrophenyl group may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to the presence of the nitrophenyl group, which may enhance its pharmacological effects and provide additional therapeutic benefits compared to other benzodiazepines. The specific substitution pattern also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

5-methyl-2-[2-(4-nitrophenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C22H17N3O3/c1-14-6-11-17(22(26)12-14)21-13-20(15-7-9-16(10-8-15)25(27)28)23-18-4-2-3-5-19(18)24-21/h2-12,26H,13H2,1H3

InChI Key

MIUNKDIHQWOHBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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